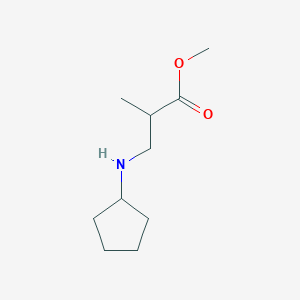
3-(环戊基氨基)-2-甲基丙酸甲酯
描述
“Methyl 3-(cyclopentylamino)-2-methylpropanoate” is a biochemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 . It contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 five-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(cyclopentylamino)-2-methylpropanoate” includes a five-membered cyclopentyl ring, an ester group, and a secondary amine . The compound contains 29 bonds in total, including 12 non-H bonds, 1 multiple bond, 5 rotatable bonds, and 1 double bond . More detailed structural analysis would require advanced techniques such as X-ray diffraction or nuclear magnetic resonance (NMR) spectroscopy.科学研究应用
代谢途径和毒性研究
3-(环戊基氨基)-2-甲基丙酸甲酯的代谢途径和毒性一直是研究的课题。研究已确定参与其代谢的关键酶,并阐明了其形成与解毒之间的平衡,这对于了解其潜在毒性和安全性非常重要。此类研究是评估该化合物在各种应用中的安全性的基础 (Cornet & Rogiers, 1997)。
表观遗传修饰和癌症治疗
对 DNA 甲基转移酶抑制剂的研究揭示了甲基在表观遗传过程中的重大影响,影响基因表达,进而影响生物学功能和疾病状态。这个研究领域虽然没有直接命名 3-(环戊基氨基)-2-甲基丙酸甲酯,但它提供了一个背景,让我们了解化合物中的甲基如何被利用来设计癌症疗法并了解它们在分子水平上的机制 (Goffin & Eisenhauer, 2002)。
合成应用和药物化学
该化合物与合成化学相关,其作为生物活性分子的前体的特性非常宝贵。对相关结构的研究,如甲基酯及其在合成和药理学中的作用,突出了 3-(环戊基氨基)-2-甲基丙酸甲酯在开发新的治疗剂中的重要性。这些研究突出了该化合物作为有机合成中构建模块的潜力,从而产生具有多种生物活性的分子 (Farooq & Ngaini, 2019)。
属性
IUPAC Name |
methyl 3-(cyclopentylamino)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8(10(12)13-2)7-11-9-5-3-4-6-9/h8-9,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHCDGGSBVUMLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

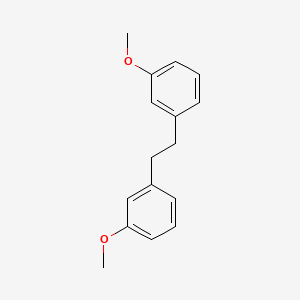
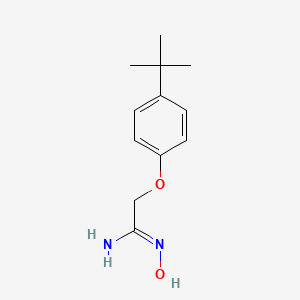
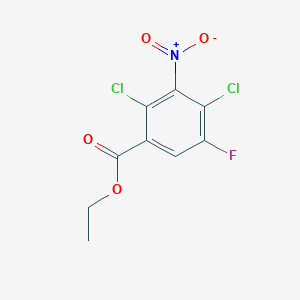
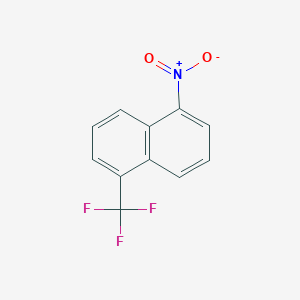
![Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6352495.png)
![Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352500.png)
![Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6352507.png)
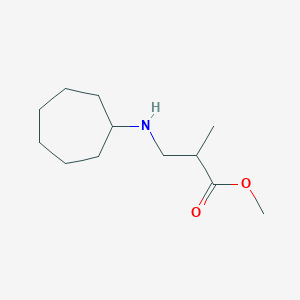
![Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352523.png)
![Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352527.png)
![Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B6352543.png)
![Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6352550.png)
![Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6352556.png)
![Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6352562.png)